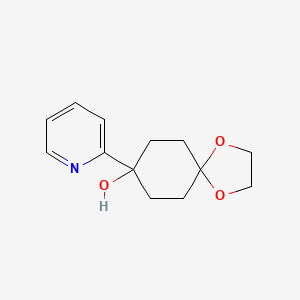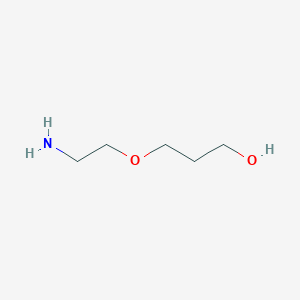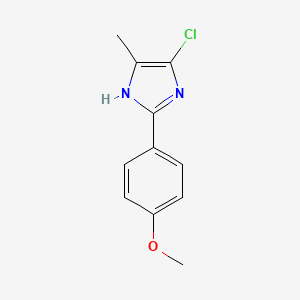![molecular formula C16H19NO2 B8580916 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8580916.png)
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-benzyl-1,4-Dioxaspiro[45]decane-8-carbonitrile is a complex organic compound that belongs to the class of ketals Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-Benzyl-4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original ketone.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium cyanide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzyl-substituted cyclohexanones, cyanocyclohexanones, and various derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile involves its ability to protect carbonyl groups from nucleophilic attack. The ketal formation is reversible under acidic conditions, allowing for the selective deprotection of the carbonyl group when needed. This property makes it valuable in multi-step organic syntheses .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-4-cyanocyclohexanone: The parent ketone compound.
4-Benzyl-4-cyanocyclohexane-1-one dimethyl ketal: A similar ketal with different alkoxy groups.
4-Benzyl-4-cyanocyclohexane-1-one diethyl ketal: Another ketal variant with ethyl groups.
Uniqueness
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific ethylene ketal structure, which provides distinct reactivity and stability compared to other ketals. This uniqueness makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
8-benzyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C16H19NO2/c17-13-15(12-14-4-2-1-3-5-14)6-8-16(9-7-15)18-10-11-19-16/h1-5H,6-12H2 |
Clave InChI |
UZHVNAFEWKBUOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC3=CC=CC=C3)C#N)OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)






![1-(Benzo[1,3]dioxol-4-yl)-1-methylethanol](/img/structure/B8580886.png)



